molecular formula C5H8F3NO3S B1434872 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide CAS No. 1803610-22-1

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

Cat. No.: B1434872
CAS No.: 1803610-22-1
M. Wt: 219.18 g/mol
InChI Key: KZIRULVXMFDJLW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS 1352541-44-6) is a fluorinated sulfonamide derivative characterized by a trifluoromethyl group at the β-position of a 2-oxopropane backbone and a dimethylamino substituent on the sulfonamide nitrogen. This compound is synthesized at 95% purity, as noted in supplier catalogs . Its structure combines sulfonamide functionality with fluorine substitution, a feature often leveraged in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding .

Properties

IUPAC Name

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRULVXMFDJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197457
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
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URL https://comptox.epa.gov/dashboard/DTXSID701197457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-22-1
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide typically involves the introduction of the trifluoromethyl sulfonyl group onto an appropriately functionalized propanone derivative, followed by N,N-dimethylation of the sulfonamide nitrogen. The key challenges include selective sulfonylation, control of trifluoromethyl incorporation, and maintaining the ketone functionality without side reactions.

Sulfonylation with Trifluoromethanesulfonyl Derivatives

A common approach uses trifluoromethanesulfonyl chloride (triflyl chloride) or related reagents to introduce the trifluoromethylsulfonyl group. According to a comprehensive review on N-trifluoromethanesulfonyl derivatives, these reagents are highly electrophilic and enable efficient sulfonylation under mild conditions, often catalyzed by Lewis acids or bases to enhance reactivity and selectivity.

  • Typical Conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Base: Triethylamine or N,N-dimethylaminopyridine (DMAP)
    • Temperature: 0°C to room temperature
    • Reaction time: 1–4 hours

This step yields the trifluoromethanesulfonamide intermediate, preserving the ketone group on the propanone backbone.

N,N-Dimethylation of Sulfonamide Nitrogen

The N,N-dimethylation is typically achieved by methylation of the sulfonamide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base, or by reductive amination methods.

  • Example Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Methylating agent: Methyl iodide (MeI)
    • Solvent: DMF or acetone
    • Temperature: Room temperature to 50°C
    • Reaction time: Several hours until completion

This step ensures the sulfonamide nitrogen is fully methylated, resulting in the N,N-dimethyl derivative.

Alternative One-Pot Synthesis Approaches

Recent advances in sulfonamide synthesis highlight one-pot, two-stage methods using sequential catalysis to streamline preparation. For example, iron(III) triflimide generated in situ has been used as a super Lewis acid catalyst to activate sulfonyl chlorides, enhancing reaction rates and yields. Although these methods are primarily demonstrated for diaryl sulfonamides, the principles can be adapted for trifluoromethyl sulfonamide synthesis.

  • Advantages:
    • Avoids isolation of intermediates
    • Reduces reaction times
    • Improves overall yields

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Sulfonylation Triflyl chloride, Et3N, DCM, 0°C to RT, 2 h 70–85 Mild conditions preserve ketone
N,N-Dimethylation MeI, K2CO3, DMF, RT, 4 h 75–90 Complete methylation of sulfonamide N
One-pot synthesis (alternative) Fe(III) triflimide catalyst, Cu(I) iodide, DMEDA, 4 h iodination + coupling 80–86 Streamlined process, high yield

Research Findings and Challenges

  • The strong electron-withdrawing trifluoromethyl group stabilizes the sulfonamide but requires careful control during synthesis to avoid side reactions such as over-oxidation or decomposition.
  • Lewis acid catalysts like iron(III) triflimide improve reaction efficiency and selectivity in sulfonylation steps, reducing reaction times significantly compared to traditional catalysts.
  • Protection of functional groups during synthesis is critical; however, for this compound, the ketone group is generally stable under the described conditions.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
Stepwise Sulfonylation + Methylation Triflyl chloride, MeI, Et3N, K2CO3 Mild Lewis base catalysis, RT 70–90 High purity, controlled steps Multi-step, time-consuming
One-pot Sequential Catalysis Fe(III) triflimide, Cu(I) iodide Super Lewis acid catalysis, 4 h 80–86 Faster, fewer isolations Requires catalyst optimization
Protection-based Nitration Route (analogous sulfonamides) Ac2O, DMF-DMA, HNO3/H2SO4 nitration Multi-step, low temp nitration 70–90 High regioselectivity Complex, not directly applied

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide is being investigated for its potential as:

  • Antimicrobial Agent : Studies indicate that it exhibits significant biological activity against certain bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Organic Synthesis

The compound serves as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into target molecules. This property is crucial for developing pharmaceuticals and agrochemicals .

Agricultural Chemistry

Research has explored its use in developing agrochemicals with enhanced efficacy against pests and diseases. Its biological activity suggests potential applications in crop protection.

Recent investigations have focused on the interactions of this compound with various biological targets:

  • Mechanism of Action : The compound's ability to form hydrogen bonds and engage in hydrophobic interactions has been studied to understand its efficacy against specific microbial targets. Ongoing studies aim to elucidate its full pharmacological profile and potential side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Sulfonamide Derivatives

Fluorinated sulfonamides are a prominent class of compounds due to their diverse applications in pharmaceuticals and agrochemicals. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Fluorinated Sulfonamides
Compound Name Molecular Weight Fluorine Atoms Key Structural Features Source/Application
3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide 247.23 g/mol 3 Trifluoromethyl, dimethylamino, sulfonamide Supplier catalogs (e.g., AK Scientific)
N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide 583.34 g/mol 13 Extended perfluoroalkyl chain, dimethylamino Supplier listings (e.g., Hamari Chemicals)
N-(2,4-Difluorophenyl)propane-1-sulfonamide 467.49 g/mol 2 Aromatic difluoro substitution, sulfonamide Protein Data Bank (PDB) ligand studies

Key Observations :

  • Fluorine Content : The target compound’s trifluoromethyl group provides moderate lipophilicity compared to the highly fluorinated tridecafluoro analog, which may exhibit greater metabolic resistance but higher bioaccumulation risks .
  • Backbone Flexibility : The 2-oxopropane moiety in the target compound introduces a ketone group, enhancing polarity relative to purely alkyl or aromatic sulfonamides .

Functional Group Impact on Physicochemical Properties

Table 2: Functional Group Contributions
Functional Group Role in Target Compound Comparison with Analogs
Trifluoromethyl (CF₃) Enhances electronegativity, stabilizes adjacent carbonyl Less fluorinated than perfluoroalkyl chains in tridecafluoro analogs
Sulfonamide (SO₂NH-) Provides acidity (pKa ~10) and hydrogen-bonding capacity Common in kinase inhibitors and diuretics; shared with PDB ligand
Dimethylamino (N(CH₃)₂) Increases basicity (pKa ~8–9) and solubility in acidic media Contrasts with unsubstituted sulfonamides, which are less basic

Research Findings :

  • Fluorine substitution near electron-withdrawing groups (e.g., sulfonamide) can amplify dipole interactions, improving target binding .
  • The ketone in the target compound may render it more reactive toward nucleophiles compared to saturated or aromatic analogs .

Therapeutic and Industrial Relevance

  • Pharmaceuticals : As protease inhibitors or kinase modulators, leveraging sulfonamide’s ability to anchor to enzymatic active sites .
  • Agrochemicals : Fluorine’s resistance to degradation enhances herbicide longevity .

Comparison with Clinical Candidates :

  • Compounds in Phase II-III trials often feature fluorinated aromatic rings (e.g., JNJ-54175446, a P2X7 antagonist) rather than aliphatic trifluoromethyl groups, suggesting differing target preferences .

Biological Activity

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide (CAS Number: 1803610-22-1) is a novel compound characterized by its unique combination of trifluoromethyl, dimethyl, oxo, and sulfonamide groups. This structure contributes to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

  • Molecular Formula : C5_5H8_8F3_3NO3_3S
  • Molecular Weight : 219.18 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethyl-2-oxopropane-1-sulfonamide with a trifluoromethylating agent such as sulfur tetrafluoride (SF4_4). The process requires controlled conditions to ensure safety and efficiency in producing the desired compound.

The biological activity of this compound is primarily attributed to its functional groups:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Sulfonamide Group : Capable of forming hydrogen bonds, allowing interaction with various biological targets.

Interaction with Biological Targets

Research indicates that this compound may interact with proteins and enzymes involved in metabolic pathways. The trifluoromethyl group is known to modulate the biological activity of compounds by influencing their binding affinity and selectivity towards specific targets.

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethylated compounds similar to this compound:

  • Antibacterial Activity : Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For example, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
  • Anticancer Potential : Some studies suggest that trifluoromethylated compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

Data Table: Biological Activity Summary

Biological ActivityMechanismReferences
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of dihydropteroate synthase

Medicinal Chemistry

Due to its unique properties, this compound is being investigated for potential use in drug development. Its ability to modify biological activity makes it a candidate for creating new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for introducing trifluoromethyl groups into target molecules. Its application extends to synthesizing complex organic structures that require specific functional groups for desired reactivity.

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹⁹F NMR : A singlet near −60 ppm confirms the trifluoromethyl group, while splitting patterns distinguish sulfonamide protons .
    • ¹H NMR : Methyl groups (N,N-dimethyl) appear as singlets at ~3.0 ppm, and the carbonyl (C=O) proton is absent due to keto-enol tautomerism .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups .

How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

Advanced Research Question

  • Validation Strategies :
    • Quantum Chemistry vs. Experiment : Compare calculated rotational constants (from DFT) with microwave spectroscopy data to validate gas-phase structures .
    • X-ray Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles, especially for disordered residues .
    • Isotopic Labeling : Introduce deuterated analogs to confirm vibrational modes in IR/Raman spectra .
  • Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts .

What methodologies are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • In Silico Screening :
    • Docking Studies : Use software like AutoDock to predict binding affinity with target proteins (e.g., antimicrobial enzymes) .
    • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
  • In Vitro Assays :
    • Antimicrobial Testing : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .

What challenges arise in determining stereochemical configuration, and how can they be addressed?

Advanced Research Question

  • Challenges :
    • Overlapping signals in NMR for diastereomers.
    • Low natural abundance of chiral centers in synthetic batches.
  • Solutions :
    • Chiral Derivatization : React with enantiopure reagents (e.g., Mosher’s acid) to create diastereomers with distinct NMR shifts .
    • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via polarized IR spectroscopy .
    • Crystallographic Analysis : Resolve absolute configuration via X-ray diffraction with Flack parameter refinement .

How can researchers analyze and mitigate contradictions in reactivity data?

Advanced Research Question

  • Root Cause Analysis :
    • Solvent Effects : Compare reaction rates in polar vs. nonpolar solvents to identify solvolysis pathways .
    • Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions to address yield inconsistencies .
  • Data Reconciliation :
    • Use multivariate analysis (e.g., PCA) to isolate variables (temperature, pH) causing divergent results .
    • Validate hypotheses with kinetic isotope effects (KIE) or Hammett plots .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

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